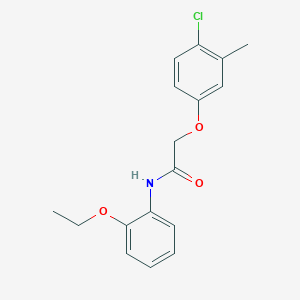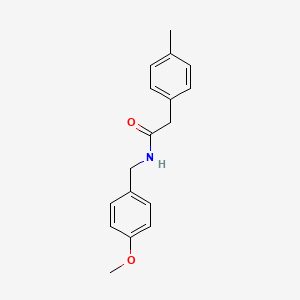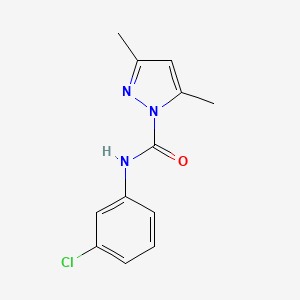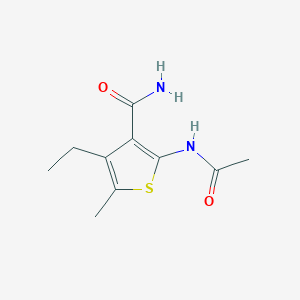
2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in maintaining cellular energy balance. A-769662 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and obesity.
Mechanism of Action
2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that increase its activity. AMPK activation leads to phosphorylation of downstream targets involved in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide has also been shown to inhibit ATP citrate lyase, an enzyme involved in de novo lipogenesis, leading to decreased lipid synthesis.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. It has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Advantages and Limitations for Lab Experiments
2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide has several advantages for lab experiments, including its potency and specificity for AMPK activation. It also has a relatively low toxicity profile and can be administered orally. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of 2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide. Another area of interest is the identification of novel targets of 2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide and the characterization of their biological functions. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide in animal models and humans. Finally, the potential therapeutic applications of 2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide in other diseases, such as neurodegenerative disorders and cardiovascular disease, should be explored.
Synthesis Methods
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide involves several steps, including the condensation of 4-chloro-3-methylphenol with 2-ethoxybenzaldehyde, followed by the formation of the corresponding amide using acetic anhydride and acetic acid. The final step involves the chlorination of the amide using thionyl chloride. The overall yield of the synthesis is approximately 25%.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and obesity. It has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-3-21-16-7-5-4-6-15(16)19-17(20)11-22-13-8-9-14(18)12(2)10-13/h4-10H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQNEYRZCPCKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697311.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)
![2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B5697329.png)


![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)

![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)



![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5697379.png)

![methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate](/img/structure/B5697390.png)